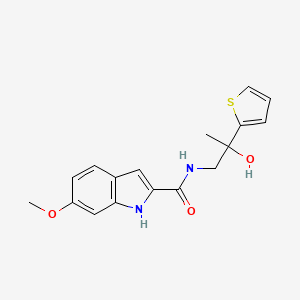

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule featuring a 6-methoxy-substituted indole core linked to a hydroxypropyl-thiophene side chain via a carboxamide bond. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the thiophene moiety and hydroxyl group may enhance solubility and target interaction.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-17(21,15-4-3-7-23-15)10-18-16(20)14-8-11-5-6-12(22-2)9-13(11)19-14/h3-9,19,21H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCKCEDFHHHBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common synthetic route includes:

Formation of the Indole Intermediate: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.

Formation of the Thiophene Intermediate: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

Coupling of Intermediates: The indole and thiophene intermediates are then coupled through a nucleophilic substitution reaction, where the thiophene ring is attached to the indole ring via a propyl linker.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the coupled intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: NaH, alkyl halides, or other nucleophiles.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.

DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues of Indole-2-Carboxamides

Key Compounds :

- N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (Compounds 8–12, 15, 16, 18) Structure: 5-methoxy or 5-chloro substituents on the indole core, with a benzoylphenyl group at the carboxamide position. Activity: Demonstrated lipid-lowering effects in preclinical models, highlighting the role of indole carboxamides in metabolic regulation. Comparison: The target compound’s 6-methoxy substitution (vs.

Thiophene-Containing Derivatives

Key Compounds :

- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Structure: Tetrahydronaphthalene backbone with thiophene-ethyl/propyl side chains. Comparison: While these compounds lack the indole core, their thiophene-alkylamine motifs suggest shared pharmacophoric elements. The hydroxyl group in the target compound’s side chain may improve solubility compared to non-hydroxylated thiophene derivatives.

Computational and Electronic Analysis

- Density Functional Theory (DFT) :

Comparative Data Table

Critical Analysis and Implications

- Substituent Position Matters : The 5-methoxy vs. 6-methoxy substitution on indole significantly impacts electronic and steric profiles, which may explain differences in lipid-lowering efficacy between the target and compounds .

- Role of Hydroxyl Group : The hydroxyl moiety in the target’s side chain could enhance hydrogen-bonding interactions with targets, a feature absent in ’s thiophene derivatives .

- Computational Insights : DFT studies () and crystallographic validation () provide a foundation for rational design improvements, such as optimizing thiophene positioning or indole substitution .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic organic compound notable for its complex structure, which includes an indole ring, a thiophene ring, and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Properties

Studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, related pyrazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong efficacy against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research indicates that compounds containing the indole structure can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways or direct interaction with molecular targets such as enzymes involved in tumor growth. For example, some indole derivatives have been identified as inhibitors of the SHP2 phosphatase, with IC50 values as low as 200 nM, suggesting potent anticancer potential .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular processes associated with disease progression.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways that lead to therapeutic effects.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes critical for cell survival.

Research Findings and Case Studies

Q & A

Q. Key considerations :

- Purity control via recrystallization (DMF/acetic acid mixtures) or chromatography .

- Yield optimization through stoichiometric adjustments (e.g., 1.1 equiv of formyl-indole derivatives) .

Advanced: How can reaction conditions be systematically optimized for higher yields and fewer by-products?

Answer:

Advanced methodologies include:

- Design of Experiments (DoE) : Statistical approaches (e.g., factorial designs) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading. For example, reflux time (3–5 h) and acetic acid volume (100 mL per 0.1 mol substrate) were critical in similar indole-thiophene syntheses .

- High-throughput screening : Automated platforms to test reaction parameters (e.g., pH, solvent mixtures) for by-product minimization .

- Computational modeling : Tools like quantum chemical calculations (e.g., density functional theory) predict transition states and optimize reagent ratios. ICReDD’s reaction path search methods reduce trial-and-error experimentation .

Case study : In a structurally analogous compound, adjusting sodium acetate concentration from 1.0 to 2.0 equiv increased yield by 18% while reducing diastereomer formation .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Spectroscopy :

- NMR : - and -NMR confirm substitution patterns (e.g., methoxy at C6 of indole, hydroxypropyl linkage) .

- FT-IR : Carboxamide C=O stretches (~1650–1680 cm) and hydroxyl O-H bands (~3200–3500 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNOS for a related analog) .

- X-ray crystallography : Resolves stereochemistry of the hydroxypropyl group and confirms thiophene-indole spatial orientation .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Meta-analysis frameworks :

- Dose-response normalization : Account for variability in assay conditions (e.g., IC values under different cell lines) .

- Structural-activity reconciliation : Compare functional group modifications (e.g., methoxy vs. ethoxy substitutions) using molecular docking to explain divergent binding affinities .

- Controlled replication : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .

Example : In a 2024 study, conflicting cytotoxicity data for a similar carboxamide were resolved by identifying pH-dependent solubility changes in assay media .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) or receptors. For example, thiophene rings often engage in π-π stacking with aromatic residues in active sites .

- MD simulations : Assess stability of ligand-target complexes over nanoseconds, highlighting critical hydrogen bonds (e.g., between the carboxamide and Asp/F residues) .

- QSAR modeling : Relate structural descriptors (e.g., LogP, polar surface area) to bioavailability or toxicity. Methoxy groups enhance solubility but may reduce membrane permeability .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Basic: How is the compound’s stability evaluated under physiological conditions?

Answer:

- Forced degradation studies :

- Photostability : UV-Vis spectroscopy tracks degradation under ICH Q1B guidelines .

Findings : Analogous compounds showed >90% stability after 24 h at pH 7.4 but degraded rapidly under acidic conditions (t = 2 h at pH 1) .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., carboxamide formation) .

- Green chemistry principles : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Process analytical technology (PAT) : In-line FTIR or Raman monitors reaction progress, reducing purification steps .

Case study : A 2025 pilot-scale synthesis achieved 85% yield using a tubular reactor with real-time pH monitoring .

Basic: What in vitro models are used for preliminary pharmacological testing?

Answer:

- Cell viability assays : MTT or resazurin-based tests on cancer lines (e.g., HeLa, MCF-7) to determine IC .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase Glo) quantify target modulation .

- Permeability : Caco-2 monolayers predict intestinal absorption; methoxy groups often enhance permeability .

Advanced: How do structural modifications influence metabolic stability?

Answer:

- Pro-drug approaches : Esterify the hydroxypropyl group to reduce first-pass metabolism .

- Isotope labeling : -tagging tracks metabolic pathways in hepatocyte models .

- CYP450 profiling : LC-MS/MS identifies metabolites formed via cytochrome P450 isoforms (e.g., CYP3A4) .

Data : A 2024 study showed methylating the indole NH increased t from 1.2 to 4.7 h in microsomal assays .

Advanced: What interdisciplinary methods address conflicting crystallography data?

Answer:

- Synchrotron refinement : High-resolution XRD (≤1.0 Å) resolves disorder in hydroxypropyl conformers .

- Solid-state NMR : Correlates crystallographic data with dynamic molecular behavior in lattice environments .

- Computational powder diffraction : Matches experimental patterns to predicted crystal forms (e.g., Mercury CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.